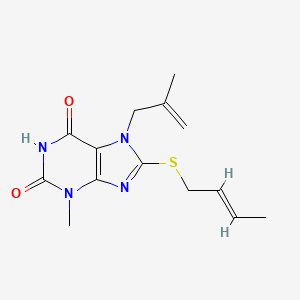
4-(2-propyn-1-yloxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-propyn-1-yloxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide, also known as PPTB, is a chemical compound that belongs to the class of benzamides. It has been studied for its potential use in various scientific research applications, particularly in the field of drug discovery.
Mecanismo De Acción
4-(2-propyn-1-yloxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide exerts its pharmacological effects by inhibiting the activity of protein kinases, particularly the Src family kinases. These kinases are involved in the regulation of various cellular processes such as cell growth, differentiation, and apoptosis. By blocking the activity of these kinases, this compound can inhibit the growth of cancer cells and prevent the progression of neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and prevent the formation of new blood vessels that are essential for tumor growth. This compound has also been shown to improve cognitive function and reduce the accumulation of toxic proteins in the brain that are associated with neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2-propyn-1-yloxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide has several advantages as a drug target in laboratory experiments. It is a small molecule that can be easily synthesized and modified to improve its pharmacological properties. It has also been shown to have good bioavailability and pharmacokinetic properties in animal models. However, one limitation of this compound is its potential toxicity, which can limit its use in clinical settings.
Direcciones Futuras
There are several future directions for the study of 4-(2-propyn-1-yloxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide. One direction is the development of more potent and selective inhibitors of protein kinases, particularly the Src family kinases. Another direction is the investigation of the potential use of this compound in the treatment of other diseases such as autoimmune disorders and infectious diseases. Additionally, the development of new drug delivery systems that can improve the bioavailability and reduce the toxicity of this compound is another area of research.
Métodos De Síntesis
The synthesis of 4-(2-propyn-1-yloxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide involves the reaction between 4-aminobenzamide and 2-propyn-1-ol in the presence of a base catalyst. The resulting product is then treated with 2,2,6,6-tetramethyl-4-piperidinol and trifluoroacetic anhydride to yield this compound. The purity and yield of the compound can be improved by further purification steps such as recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
4-(2-propyn-1-yloxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide has been studied for its potential use as a drug target in various scientific research applications, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells by blocking the activity of the protein kinases, which are involved in the regulation of cell growth and division. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
4-prop-2-ynoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-6-11-23-16-9-7-14(8-10-16)17(22)20-15-12-18(2,3)21-19(4,5)13-15/h1,7-10,15,21H,11-13H2,2-5H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZQDXIMACUXGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C2=CC=C(C=C2)OCC#C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-methyl-4-oxo-2-butenoic acid](/img/structure/B5412175.png)
![N-cyclohexyl-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5412179.png)
![1-[2-(diethylamino)ethyl]-5-(2,5-dimethoxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5412187.png)
![2-(5-{[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B5412189.png)

![2-{[4-(3-pyridinylmethyl)-1-piperazinyl]methyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5412210.png)
![4-[4-(cyclohexylcarbonyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5412218.png)
![2-[4-(benzyloxy)phenoxy]-N'-(3-methoxybenzylidene)propanohydrazide](/img/structure/B5412224.png)
![N-bicyclo[2.2.1]hept-2-yl-2,4-dimethylbenzamide](/img/structure/B5412227.png)
![N-[2-(2-furyl)-2-(1-pyrrolidinyl)ethyl]-3-azaspiro[5.5]undecan-9-amine dihydrochloride](/img/structure/B5412233.png)


![N-[1-(1H-benzimidazol-2-yl)-2-(4-nitrophenyl)vinyl]-2-furamide](/img/structure/B5412253.png)
![(3aR*,7aS*)-2-[(2-isopropyl-4-methyl-5-pyrimidinyl)carbonyl]-5-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5412267.png)